molecular formula C22H16F2N4O2S B2713856 1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844651-27-0

1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2713856
CAS RN: 844651-27-0
M. Wt: 438.45
InChI Key: BZQVBQLEKAYHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a fluorobenzyl group, a fluorophenylsulfonyl group, and an imidazoquinoxaline core. These groups could potentially give the compound interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazoquinoxaline core, and the attachment of the fluorobenzyl and fluorophenylsulfonyl groups . The exact methods would depend on the specific reactions used.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the imidazoquinoxaline core and the various functional groups. The presence of the fluorine atoms could also influence the structure, as fluorine is highly electronegative .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of the fluorine atoms could make the compound reactive, and the imidazoquinoxaline core could potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the fluorine atoms could affect its polarity and solubility .

Scientific Research Applications

Radioligand for Imaging σ1 Receptors

The compound has been investigated as a radioligand for imaging σ1 receptors in the brain. Specifically, the derivative 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (referred to as “[18F]10”) demonstrated high brain uptake and excellent brain-to-blood ratios in biodistribution studies in mice . The selective binding of [18F]10 to σ1 receptors was confirmed using positron emission tomography (PET) and magnetic resonance imaging (MRI). This application holds promise for understanding σ1 receptor function and dysfunction in various neurological conditions, including Alzheimer’s disease.

Melatonin and Serotonin Receptors

The compound also binds to melatonin MT1 and MT2 receptors, as well as serotonin 5-HT1 receptors. Investigating its effects on these receptors may shed light on sleep regulation, mood disorders, and circadian rhythms.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it was designed as a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2S/c23-16-7-5-15(6-8-16)13-27-14-28(31(29,30)18-11-9-17(24)10-12-18)22-21(27)25-19-3-1-2-4-20(19)26-22/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQVBQLEKAYHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.